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Introduction

Diallylmethylamine, a tertiary amine featuring two allyl groups, is a versatile chemical
intermediate with significant applications ranging from polymer science to the synthesis of
pharmaceuticals.[1][2] Its unique structure, combining the nucleophilic and basic properties of a
tertiary amine with the reactivity of two carbon-carbon double bonds, makes it a valuable
building block for creating complex molecular architectures.[3] In the pharmaceutical industry,
the allylamine scaffold is a key component in various therapeutic agents, notably antifungal
drugs like Naftifine, where the tertiary allylamine function is a prerequisite for biological activity.
[4] This guide provides a comprehensive overview of the functional groups, reactivity, and
synthetic utility of diallylmethylamine, with a focus on its application in research and drug
development.

Molecular Structure and Properties

Diallylmethylamine's chemical structure, (CH2=CHCH2)2NCHs, is defined by two key
functional groups: a tertiary amine and two allyl groups.[1] The tertiary amine nitrogen atom is
sp3-hybridized, possessing a lone pair of electrons that imparts basicity and nucleophilicity. The
allyl groups consist of a vinyl group attached to a methylene group, providing sites for a wide
range of reactions, particularly those involving the double bond or the allylic C-H bonds.[3]
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Physical and Chemical Properties

The physical and chemical properties of diallylmethylamine are summarized below.

Property Value Reference

N-methyl-N-prop-2-enylprop-2-

IUPAC Name en-1-amine [5]
CAS Number 2424-01-3

Molecular Formula C7Hi3N [5]
Molecular Weight 111.18 g/mol

Boiling Point 111 °C [1]
Density 0.789 g/mL at 25 °C [1]
Refractive Index n20/D 1.43 [1]
Flash Point 7.2 °C (45.0 °F) - closed cup [1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of diallylmethylamine.

Spectroscopy Data Reference

Spectra available, recorded on
13C NMR [5]
Jeol FX-90.

1H NMR Spectra available. [5]

FTIR spectra available
IR Spectra _ (5]
(Capillary Cell: Neat).

GC-MS data available from

Mass Spec. NIST Mass Spectrometry Data  [5]
Center.
Raman Spectra available. [5]
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Synthesis of Diallylmethylamine

Diallylmethylamine is typically synthesized via the nucleophilic substitution reaction between
methylamine and allyl chloride. This reaction is often facilitated by a phase transfer catalyst to
improve the reaction rate and yield between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis by Phase Transfer
Catalysis

This protocol is based on the established synthesis of diallylmethylamine.[1]
Materials:

e Aqueous methylamine

 Allyl chloride

e Polyglycol-400 (Phase transfer catalyst)

e Sodium hydroxide

 Diethyl ether (or other suitable organic solvent)

e Anhydrous magnesium sulfate

e Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory
funnel.

Procedure:

o Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a condenser,
a dropping funnel, and a magnetic stirrer.

o Reaction Mixture: Charge the flask with aqueous methylamine solution and the phase
transfer catalyst (e.g., polyglycol-400). Add a base such as sodium hydroxide to neutralize
the HCI formed during the reaction.
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» Addition of Allyl Chloride: Begin stirring and gently heat the mixture. Add allyl chloride
dropwise from the dropping funnel over a period of 1-2 hours, controlling the rate to maintain
a steady reflux.

o Reaction: After the addition is complete, continue to heat the mixture under reflux for an
additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress
using TLC or GC analysis.

o Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a
separatory funnel and add diethyl ether to extract the product.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with water and
then with brine to remove any remaining water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off
the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

 Purification: The resulting crude diallylmethylamine can be purified by fractional distillation
under atmospheric pressure to yield the final product.

Synthesis Workflow Diagram

Aqueous
Methylamine

Allyl Chloride

Crude Product Pure

Diallylmethylamine

Nucleophilic Substitution
(Reflux)

Process
Phase Transfer
Catalyst (PTC)

Reactants

Extraction & Washing Fractional Distillation

Figure 1: Diallylmethylamine Synthesis Workflow
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Caption: Figure 1: Diallylmethylamine Synthesis Workflow.

Reactivity and Key Reactions

The reactivity of diallylmethylamine is dominated by its two distinct functional groups. The
tertiary amine acts as a base and a nucleophile, while the allyl groups undergo reactions typical
of alkenes and allylic systems.

Reactions of the Tertiary Amine Group

Quaternization (N-Alkylation): The lone pair on the nitrogen atom readily attacks electrophiles,
such as alkyl halides, to form quaternary ammonium salts.[1] This reaction is fundamental to
the synthesis of various monomers and ionic liquids.

Example Reaction: (CH2=CHCH2)2NCHs + CHsl - [(CH2=CHCH2)2N(CH3s)2]*I~
(Diallyldimethylammonium iodide)

Experimental Protocol: Synthesis of Diallyldimethylammonium lodide

Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve
diallylmethylamine in a suitable solvent like acetone or acetonitrile.

» Addition of Alkyl Halide: Cool the solution in an ice bath. Add methyl iodide dropwise with
stirring. An exothermic reaction may occur.

o Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24
hours. A white precipitate of the quaternary ammonium salt will form.

« |solation: Collect the solid product by vacuum filtration.

 Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting
materials and then dry it under a vacuum to yield the pure diallyldimethylammonium iodide.

Reactions of the Allyl Groups
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The two allyl groups are sites of rich reactivity, enabling C-H functionalization, addition
reactions, and metal-catalyzed cross-coupling.[6][7]

Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods allow for the
direct functionalization of allylic C-H bonds. While challenging with basic tertiary amines due to
potential catalyst inhibition, strategies using specific ligands or amine-complexing agents can
enable reactions like allylic C-H amination or arylation.[6][8] These methods are critical for late-
stage functionalization in drug discovery.[7]

Generalized Protocol: Palladium-Catalyzed Allylic Arylation (Mizoroki-Heck Type) Note: This is
a generalized protocol, as specific conditions are highly substrate and catalyst-dependent.

e Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),
add the palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and
a base (e.g., Cs2COs or EtsN).

» Reagents: Add diallylmethylamine, the aryl halide (e.g., iodobenzene), and an anhydrous
solvent (e.g., DMF or dioxane).

» Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir
for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

o Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with
an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the
catalyst.

 Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous
sodium sulfate, and concentrate it under reduced pressure. The crude product can be
purified by column chromatography on silica gel.

Polymerization: Diallylmethylamine hydrochloride can undergo radical polymerization to form
poly(N,N-diallyl-N-methylamine hydrochloride), a water-soluble polyelectrolyte.[9] The
cyclopolymerization mechanism involves an intramolecular cyclization step followed by
intermolecular propagation, leading to polymers containing five-membered pyrrolidinium rings.

[9]
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Diagram of Reactivity Pathways
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Figure 2: Key Reactivity Pathways of Diallylmethylamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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